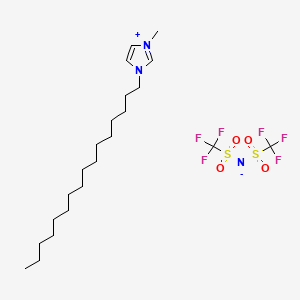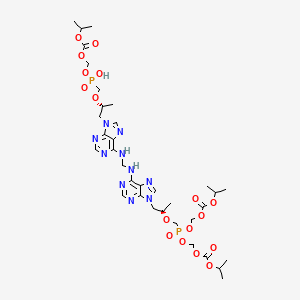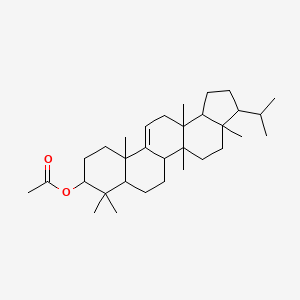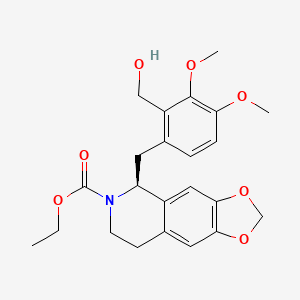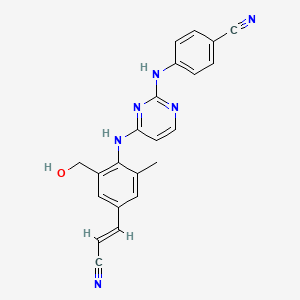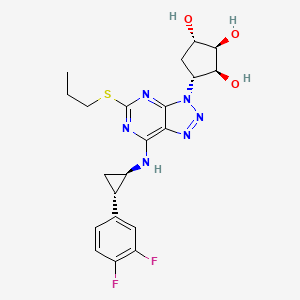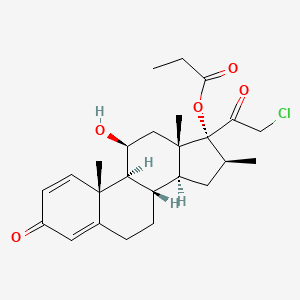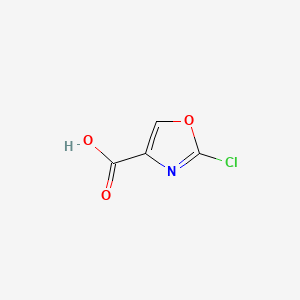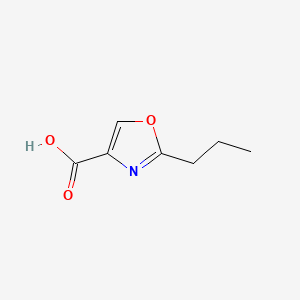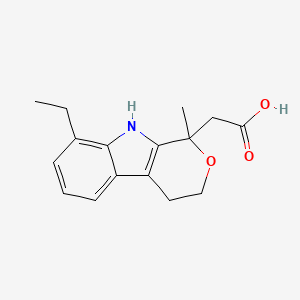
Desethyl methyl etodolac
Übersicht
Beschreibung
Desethyl Methyl Etodolac is a compound related to Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation associated with rheumatoid arthritis . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .
Synthesis Analysis
The synthesis of etodolac and its related compounds involves several steps. One method uses 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate .Molecular Structure Analysis
The molecular structure of Desethyl Methyl Etodolac is characterized by a molecular formula of C16H19NO3 .Chemical Reactions Analysis
Etodolac and its related compounds undergo various chemical reactions. For instance, in one study, different amino acid methyl esters were conjugated to etodolac to create mutual prodrugs. The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) .Physical And Chemical Properties Analysis
Desethyl Methyl Etodolac has a molecular weight of 273.33 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Hydrophilic Gel Formulations for Dermal Application
Research indicates that hydrophilic gel formulations of etodolac, incorporating terpenes as enhancers, could provide an alternative route for administration, potentially reducing gastrointestinal disturbances associated with oral intake. Anethole, a hydrophobic terpene, significantly enhanced the absorption of etodolac through the skin, suggesting that topical formulations could be a viable alternative for achieving high drug concentrations at the application site (Tas et al., 2007).
Transethosome-based Transdermal Delivery
A study on etodolac-loaded transethosomes aimed to design an alternative delivery system to mitigate side effects like gastrointestinal irritation and ulcerative colitis associated with oral administration. The formulation showed promising characteristics such as optimal entrapment efficiency and controlled drug release, indicating its potential for transdermal delivery in treating inflammatory diseases (Gondkar et al., 2017).
Solubility Enhancement
Efforts to enhance the solubility of etodolac, a poorly water-soluble drug, have been made by using various cyclodextrins. This approach aims to improve the drug's physicochemical properties, potentially increasing its bioavailability and therapeutic efficacy (Naito et al., 2013).
Cyclodextrin Complexation
Research on complexing etodolac with cyclodextrins suggests that this method can enhance the aqueous solubility and dissolution rate of etodolac. This strategy may improve oral bioavailability and reduce gastrointestinal irritation, thus enhancing patient compliance (Ammar et al., 2013).
Nanosuspension-based Gel for Dermal Delivery
A study developed etodolac nanosuspension-based gels for transdermal delivery, aiming to provide a noninvasive route for drug administration with sustained release and reduced dosing frequency. This formulation showed enhanced bioavailability and therapeutic effects in treating arthritis, highlighting its potential for clinical application (Salah et al., 2017).
Wirkmechanismus
Target of Action
Desethyl methyl etodolac, like its parent compound etodolac, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever in the body .
Mode of Action
Desethyl methyl etodolac acts by inhibiting the COX enzymes, specifically COX-2 . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition results in decreased formation of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Desethyl methyl etodolac is the arachidonic acid pathway . By inhibiting the COX enzymes, Desethyl methyl etodolac prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins that mediate inflammation, pain, and fever .
Pharmacokinetics
Based on the pharmacokinetics of etodolac, it can be inferred that desethyl methyl etodolac is likely to be rapidly absorbed and primarily cleared by the liver . The half-life of etodolac is approximately 6 to 7 hours , suggesting that Desethyl methyl etodolac may have a similar half-life
Result of Action
The inhibition of prostaglandin synthesis by Desethyl methyl etodolac leads to a reduction in inflammation, pain, and fever . This makes it potentially useful for the management of conditions such as rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Desethyl methyl etodolac can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It has been found that the synthesized prodrugs of etodolac are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the action, efficacy, and stability of Desethyl methyl etodolac could be influenced by the pH of its environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFORLYLNCXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732111 | |
| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109518-47-0 | |
| Record name | Desethyl methyl etodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL ETODOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
